![molecular formula C11H8ClN3 B017339 3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline CAS No. 161087-48-5](/img/structure/B17339.png)
3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline
Übersicht
Beschreibung
3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline (2-Cl-IQ) is a heterocyclic aromatic amine (HAA) structurally related to mutagenic and carcinogenic compounds formed during high-temperature cooking of protein-rich foods. Its molecular formula is C₁₁H₁₀ClN₄, with a molecular weight of 242.68 g/mol. The compound features a fused imidazo[4,5-f]quinoline backbone with a chlorine substituent at the 2-position and a methyl group at the 3-position .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline typically involves the reaction of 2-chloroquinoline with 3-methylimidazole under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in solvents such as ethanol or methanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran (THF) or ethanol
Major Products Formed
Substitution: Formation of substituted imidazoquinolines.
Oxidation: Formation of imidazoquinoline aldehydes or carboxylic acids.
Reduction: Formation of dihydroimidazoquinolines
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline has been investigated for its potential therapeutic properties:
- Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. It is believed to induce apoptosis and inhibit cell proliferation through mechanisms involving DNA damage and cell cycle arrest .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial effects, showing activity against several bacterial strains. This suggests potential applications in developing new antimicrobial agents.
Toxicology
Research indicates that this compound may possess mutagenic properties:
- Mutagenicity Studies : Similar compounds within the imidazoquinoline class are known to cause genetic mutations. This compound's structural features may contribute to its ability to form DNA adducts, leading to mutagenesis and potential carcinogenicity .
Material Science
The unique chemical properties of this compound make it a candidate for applications in material science:
- Synthesis of Novel Materials : The compound can serve as a building block for synthesizing more complex structures used in various industrial applications, including the development of polymers and other advanced materials.
Case Study 1: Anticancer Activity
Research conducted on the efficacy of this compound against human cancer cell lines demonstrated significant cytotoxicity. The study utilized various assays to assess cell viability and apoptosis induction. Results indicated that the compound effectively reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent.
Case Study 2: Mutagenicity Assessment
A study assessing the mutagenic potential of this compound employed bacterial reverse mutation assays (Ames test). The findings revealed that the compound induced mutations at concentrations relevant to environmental exposure levels, highlighting its relevance in toxicological assessments.
Wirkmechanismus
The mechanism of action of 3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline involves its interaction with DNA. The compound can bind to DNA and form adducts, which inhibit DNA replication or repair. This property is particularly significant in its potential anticancer activity, as it can induce apoptosis in cancer cells by disrupting their DNA .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogous HAAs
Key Structural Differences
The mutagenicity and carcinogenicity of HAAs are highly dependent on substituent positions and functional groups. Below is a comparative analysis of 2-Cl-IQ with prominent HAAs:
Key Observations :
- Amino vs.
- Methylation Patterns : Additional methyl groups (e.g., in MeIQ) enhance lipophilicity and metabolic stability, increasing DNA adduct formation in organs like the liver and kidney .
Toxicokinetic and Metabolic Differences
Metabolic Activation Pathways
- 2-Cl-IQ: Limited data exist, but its chlorine substituent likely impedes cytochrome P450 (CYP)-mediated N-hydroxylation, a key step in HAA activation .
- IQ and MeIQ: Activated via CYP1A2 to N-hydroxy derivatives, forming DNA adducts (e.g., N-(deoxyguanosin-8-yl)-IQ) .
- PhIP : Primarily activated by CYP1A2 to N-hydroxy-PhIP, with adducts detected in colorectal and prostate tissues .
Tissue Distribution
Autoradiographic studies in mice show IQ and MeIQ accumulate in liver, kidney, and melanin-containing tissues, with persistent radioactivity in hepatic and renal cortex . 2-Cl-IQ’s distribution remains unstudied, but its structural similarity suggests comparable organotropism.
Genotoxicity and Carcinogenicity
- IQ: Forms DNA adducts in primates and rodents, inducing hepatocellular carcinoma .
- MeIQ: Higher DNA-binding affinity than IQ, correlating with stronger carcinogenicity in mammary and Zymbal’s gland tissues .
- 2-Cl-IQ: Lacks the amino group required for forming mutagenic nitrenium ions, suggesting lower genotoxicity .
Analytical Detection Methods
HAAs are quantified using HPLC with UV/fluorescence detection or GC-MS . For example:
Biologische Aktivität
3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline (MCIQ) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₈ClN₃
- Molecular Weight : 217.65 g/mol
- Structure : MCIQ features a quinoline structure fused with an imidazole ring, which enhances its reactivity and biological activity.
The biological activity of MCIQ is primarily attributed to its interaction with DNA and various cellular pathways:
- DNA Interaction : MCIQ can bind to DNA, forming adducts that disrupt normal DNA replication and repair processes. This genotoxicity is significant for its potential anticancer effects, as it may induce apoptosis in cancer cells by causing DNA damage .
- Enzyme Modulation : The compound has been shown to interact with cytochrome P450 isoform CYP1A2, leading to metabolic activation pathways that generate reactive metabolites capable of forming DNA adducts. This interaction is crucial for understanding its mutagenic potential.
- Oxidative Stress : Research indicates that MCIQ may induce oxidative stress, contributing to its genotoxic effects. However, the precise role of oxidative stress in its mechanism remains an area for further investigation .
Anticancer Properties
MCIQ has demonstrated promising anticancer activity through various studies:
- In Vitro Studies : MCIQ exhibited significant cytotoxic effects against several cancer cell lines. For example, it inhibited the growth of HCT116 human colon carcinoma cells with a GI50 value of approximately 2.30 μM .
- In Vivo Studies : Animal studies have shown that MCIQ induces DNA damage and chromosomal anomalies in rodent models. Dose-response relationships have been established, indicating that higher doses correlate with increased levels of DNA adducts and mutations.
Antimicrobial Properties
Preliminary studies suggest that MCIQ may possess antimicrobial properties, although these findings require further validation through rigorous testing:
- Mechanism : The compound's structure suggests potential interactions with microbial enzymes or cellular targets that could inhibit growth or viability.
Case Study 1: Genotoxicity Assessment
A study investigated the genotoxic effects of MCIQ using Big Blue rats fed varying doses of the compound. The results indicated a dose-dependent increase in DNA adduct formation and mutations in both colon and liver tissues. Notably, the expression of DNA repair enzymes was higher in the colon than in the liver, suggesting tissue-specific responses to MCIQ exposure.
Case Study 2: Antiproliferative Activity
Research focusing on the antiproliferative effects of MCIQ on cancer cell lines revealed significant inhibition rates. The compound was effective against multiple cancer types, highlighting its potential as a lead compound for drug development targeting specific pathways involved in tumor growth .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic protocols for 3-methyl-2-chloro-3H-imidazo[4,5-f]quinoline?
Synthesis typically involves condensation of precursor amines with chlorinated quinoline intermediates under controlled conditions. For example, refluxing 3-methyl-3H-imidazo[4,5-f]quinolin-2-amine with phosphorus oxychloride (POCl₃) at 80–100°C for 6–12 hours yields the chlorinated derivative. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved through silica gel column chromatography using ethyl acetate/petroleum ether gradients .
Q. How is this compound quantified in complex matrices (e.g., biological samples)?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution is the gold standard. Use deuterated internal standards (e.g., 2-amino-3-trideuteromethyl-3H-imidazo[4,5-f]quinoline) to correct for matrix effects. Optimize ionization parameters (e.g., electrospray ionization in positive mode) and employ multiple reaction monitoring (MRM) for specificity. Calibration curves should span 0.1–100 ng/mL with R² > 0.99 .
Q. What spectroscopic techniques are critical for structural characterization?
- NMR : Use ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substitution patterns (e.g., methyl and chloro group positions). Key signals include aromatic protons (δ 7.3–8.9 ppm) and methyl groups (δ 2.1–3.0 ppm) .
- X-ray crystallography : Resolve crystal structures to validate spatial conformation. Cooling to 100 K enhances diffraction quality, and SHELX software is standard for refinement .
Advanced Research Questions
Q. What metabolic pathways dominate this compound bioactivation?
The compound undergoes cytochrome P450 (CYP1A2)-mediated N-oxidation to form reactive electrophiles (e.g., nitrenium ions), which bind DNA. Use congenic mouse models (e.g., Fischer 344 rats) with varying Ah receptor responsiveness to study inter-individual metabolic differences. SKF-525A (a CYP inhibitor) and NAT2 acetylator phenotyping further delineate metabolic contributions .
Q. How does structural chlorination influence mutagenicity compared to non-chlorinated analogs (e.g., IQ or MeIQ)?
Chlorination at the 2-position increases electrophilicity, enhancing DNA adduct formation. Ames tests with TA98 Salmonella strains show a 2–3-fold higher mutagenic potency compared to 2-amino-3-methylimidazo[4,5-f]quinoline (IQ). Pair computational docking (e.g., molecular dynamics of DNA-intercalation) with LC-MS/MS adduct profiling (e.g., dG-C8-IQ-Cl) for mechanistic insights .
Q. What experimental models are optimal for studying DNA adduct persistence?
- In vitro : Human hepatocyte cultures treated with 10–100 µM compound for 24–48 hours, followed by ³²P-postlabeling to quantify adducts.
- In vivo : Congenic mice with controlled AhR and NAT2 genotypes. Colon, bladder, and kidney tissues show the highest adduct retention (e.g., 5–20 adducts/10⁸ nucleotides) .
Q. How does this compound modulate cytokine signaling (e.g., IL-6)?
At 1–10 µM concentrations, it upregulates IL6 mRNA and protein expression in macrophage cell lines via AhR/NF-κB crosstalk. Use siRNA knockdown of AhR or IL6 promotor-luciferase reporter assays to validate pathways. Co-treatment with vitamin B2 analogs (e.g., riboflavin 5'-phosphate) reduces IL6 induction by 40–60% .
Q. What strategies mitigate artifacts in stability studies?
- Storage : Store at 2–8°C in amber vials under argon to prevent photodegradation and oxidation.
- Handling : Use acetonitrile/water (70:30) as a solvent to minimize hydrolysis. Monitor degradation via UPLC-PDA at 254 nm, with a stability threshold of ±5% peak area deviation over 72 hours .
Q. Data Contradictions and Resolutions
- Metabolic Saturation : Some studies report linear kinetics up to 50 µM in vitro, while others note enzyme saturation at 20 µM. Resolve by using physiologically relevant doses (1–10 µM) and verifying CYP activity via ethoxyresorufin-O-deethylase (EROD) assays .
- Adduct Discrepancies : Mouse models show higher colon adducts, whereas in vitro systems prioritize hepatic adducts. Cross-validate using humanized CYP1A2 transgenic models .
Eigenschaften
IUPAC Name |
2-chloro-3-methylimidazo[4,5-f]quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3/c1-15-9-5-4-8-7(3-2-6-13-8)10(9)14-11(15)12/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOVRMBVMMUKJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=C(C=C2)N=CC=C3)N=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00434902 | |
Record name | 3-METHYL-2-CHLORO-3H-IMIDAZO[4,5-F]QUINOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00434902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161087-48-5 | |
Record name | 3-METHYL-2-CHLORO-3H-IMIDAZO[4,5-F]QUINOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00434902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.